molecular formula C9H21NO B13190017 tert-Butyl(2-methoxy-2-methylpropyl)amine

tert-Butyl(2-methoxy-2-methylpropyl)amine

Cat. No.: B13190017
M. Wt: 159.27 g/mol
InChI Key: IGZQSIBCGAHTDC-UHFFFAOYSA-N
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Description

tert-Butyl(2-methoxy-2-methylpropyl)amine is an organic compound with the molecular formula C9H21NO It is a tertiary amine, characterized by the presence of a tert-butyl group attached to a nitrogen atom, along with a methoxy and a methyl group on the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(2-methoxy-2-methylpropyl)amine typically involves the reaction of tert-butylamine with 2-methoxy-2-methylpropyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2-methoxy-2-methylpropyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.

Scientific Research Applications

tert-Butyl(2-methoxy-2-methylpropyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which tert-Butyl(2-methoxy-2-methylpropyl)amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The methoxy and methyl groups can participate in hydrogen bonding and other interactions, affecting the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: A simpler amine with a tert-butyl group attached to the nitrogen atom.

    2-Methoxy-2-methylpropylamine: An amine with a methoxy and methyl group on the same carbon atom.

    tert-Butyl(2-methylpropyl)amine: Similar structure but lacks the methoxy group.

Uniqueness

tert-Butyl(2-methoxy-2-methylpropyl)amine is unique due to the combination of the tert-butyl, methoxy, and methyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

N-tert-butyl-2-methoxy-2-methylpropan-1-amine

InChI

InChI=1S/C9H21NO/c1-8(2,3)10-7-9(4,5)11-6/h10H,7H2,1-6H3

InChI Key

IGZQSIBCGAHTDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C)(C)OC

Origin of Product

United States

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